molecular formula C8H14N2O2 B14795083 1-(2-Aminopropanoyl)piperidin-3-one

1-(2-Aminopropanoyl)piperidin-3-one

Cat. No.: B14795083
M. Wt: 170.21 g/mol
InChI Key: ORAVGFJSRBGLMC-UHFFFAOYSA-N
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Description

1-(2-Aminopropanoyl)piperidin-3-one is a piperidinone derivative featuring a 2-aminopropanoyl substituent at the 1-position of the piperidin-3-one ring. Piperidinones are pivotal in medicinal chemistry due to their presence in bioactive molecules and synthetic intermediates.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

1-(2-aminopropanoyl)piperidin-3-one

InChI

InChI=1S/C8H14N2O2/c1-6(9)8(12)10-4-2-3-7(11)5-10/h6H,2-5,9H2,1H3

InChI Key

ORAVGFJSRBGLMC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC(=O)C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Aminopropanoyl)piperidin-3-one typically involves the following steps:

    Starting Materials: The synthesis may begin with commercially available piperidinone and an appropriate aminopropanoic acid derivative.

    Reaction Conditions: The reaction might involve amide bond formation using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

    Purification: The product can be purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the process might be optimized for cost-effectiveness and yield. This could involve:

    Catalysts: Using catalysts to improve reaction efficiency.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance scalability and control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Aminopropanoyl)piperidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions could be performed using halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigating its biological activity and potential as a lead compound in drug discovery.

    Medicine: Exploring its pharmacological properties and potential therapeutic uses.

    Industry: Utilization in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which (S)-1-(2-Aminopropanoyl)piperidin-3-one exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulating biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents on the piperidinone ring significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents/Functional Groups Molecular Weight (Da) Key Features
1-(2-Aminopropanoyl)piperidin-3-one 2-aminopropanoyl at 1-position ~184 (estimated) Aminoacyl group may enhance solubility and hydrogen-bonding interactions.
1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-one Branched 2-amino-3-methyl-butyryl at 1-position 198.27 Increased hydrophobicity due to methyl branching; potential for chiral specificity.
1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-one Aromatic benzodioxole group at 1-position ~275 (estimated) Bulky aromatic substituent; may improve binding to aromatic receptor pockets.
1-(2,2,2-Trifluoroethyl)piperidin-3-one Trifluoroethyl group at 1-position 181.07 Electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity.
2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride Piperidinyl-propanone with phenyl and amino groups 268.78 Combines amino and aromatic motifs; potential CNS activity due to structural resemblance to neurotransmitters.

Physicochemical Properties

  • Stability : Compounds like 1-(benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-one decompose at room temperature, suggesting sensitivity to environmental conditions .
  • Solubility: Aminoacyl groups (e.g., in 1-(2-aminopropanoyl)piperidin-3-one) may improve aqueous solubility compared to hydrophobic analogs like the trifluoroethyl derivative .
  • Melting Points: Piperidinones with rigid aromatic substituents (e.g., benzodioxole) exhibit higher melting points, whereas branched aminoacyl derivatives may remain oily or crystalline depending on purity .

Analytical Characterization

  • Spectroscopic Methods : NMR, IR, and HRMS are standard for confirming structures, as seen in the characterization of 1-(benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-one .
  • Chromatography : Techniques like TLC (e.g., Rf = 0.50 in hexanes/EtOAc for spirocyclic derivatives ) aid in purity assessment.

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